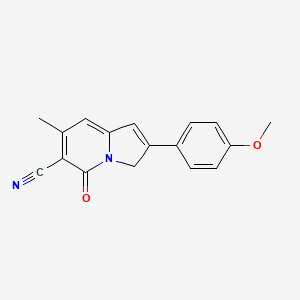![molecular formula C21H18ClNO5 B4297650 ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B4297650.png)
ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate
Descripción general
Descripción
Ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate, also known as Ethyl 2-chloro-3-{[(3-oxo-3,4-dihydro-2H-chromen-2-yl)carbonyl]amino}propanoate, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the class of coumarins, which are organic compounds that are widely used in medicinal chemistry due to their diverse pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate is not fully understood, but it is thought to act by inhibiting various cellular pathways that are involved in cancer cell proliferation and inflammation. Specifically, this compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are known to play a role in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. This compound has also been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate in lab experiments is its ability to selectively target cancer cells, while leaving normal cells relatively unaffected. This makes it a potentially safer alternative to traditional chemotherapy drugs, which often have significant side effects. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate. One area of interest is in developing more efficient synthesis methods that can yield higher yields of the compound. Another direction is in investigating the potential use of this compound in combination with other drugs or therapies to enhance its anti-cancer or anti-inflammatory effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. One of the main applications of this compound is in the field of cancer research, where it has been found to possess potent anti-proliferative and anti-tumor properties. In addition, this compound has also been investigated for its potential use as an anti-inflammatory agent, as well as for its ability to modulate the immune system.
Propiedades
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(2-oxochromene-3-carbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO5/c1-2-27-19(24)12-17(14-8-4-5-9-16(14)22)23-20(25)15-11-13-7-3-6-10-18(13)28-21(15)26/h3-11,17H,2,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFCJPXBGZJGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)piperazine-1-carboxylate](/img/structure/B4297571.png)
![N-[2-(1-adamantyloxy)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B4297576.png)
![4-{[(3-ethoxypropyl)amino]methylene}-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4297587.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4297594.png)
![ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4297601.png)
![N-[2-(1-adamantyl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B4297607.png)
![1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297626.png)
![8-chloro-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297634.png)
![2,5-dimethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297640.png)
![N-[1-(1-adamantyl)propyl]-4-(4-nitrophenoxy)benzenesulfonamide](/img/structure/B4297655.png)
![N-[1-(1-adamantyl)propyl]-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B4297656.png)
![N-[1-(1-adamantyl)propyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297664.png)
![3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B4297672.png)
